molecular formula C12H19NO6 B7770280 (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid

(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid

Cat. No.: B7770280
M. Wt: 273.28 g/mol
InChI Key: NWRQXIQGLPCWCL-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique stereochemistry and functional groups make it a valuable building block in the development of complex chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the stereoselective reaction of a suitable precursor with specific reagents to introduce the desired stereochemistry and functional groups. The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds and enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and functional groups allow it to bind selectively to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-2-carboxylic acid
  • (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-5-carboxylic acid

Uniqueness

Compared to similar compounds, (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement. This uniqueness allows it to participate in selective reactions and interactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(3S,4R)-4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRQXIQGLPCWCL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.